N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide
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Overview
Description
N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline-8-sulfonamide moiety linked to an azetidine ring, which is further substituted with a 4-(trifluoromethyl)pyridin-2-yl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-(trifluoromethyl)pyridine derivative through trifluoromethylation of 4-iodopyridine . This intermediate is then reacted with azetidine-3-ylamine under suitable conditions to form the azetidine derivative. The final step involves the sulfonation of quinoline-8-amine to introduce the sulfonamide group, followed by coupling with the azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid
- Dichloroanilines
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Uniqueness
N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the azetidine and quinoline moieties contribute to its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2S/c19-18(20,21)13-6-8-22-16(9-13)25-10-14(11-25)24-28(26,27)15-5-1-3-12-4-2-7-23-17(12)15/h1-9,14,24H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBXJINWMQEGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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